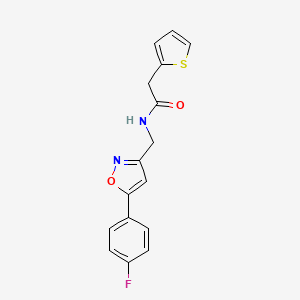

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl-substituted isoxazole core linked to a thiophene moiety via an acetamide bridge. The fluorine atom at the para position of the phenyl ring enhances lipophilicity and may improve membrane permeability and metabolic resistance compared to non-fluorinated analogs .

Properties

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c17-12-5-3-11(4-6-12)15-8-13(19-21-15)10-18-16(20)9-14-2-1-7-22-14/h1-8H,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEUBOXBDWMLFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 299.30 g/mol

The compound features an isoxazole ring linked to a thiophene group, which is known to contribute to its biological activity. The presence of the fluorophenyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Isoxazole derivatives have been studied for their ability to inhibit bacterial growth. For instance, studies have shown that certain isoxazole compounds can disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolism .

- Anticancer Properties : Some isoxazole derivatives have demonstrated the ability to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. The fluorophenyl moiety may enhance the interaction with cancer-specific receptors or enzymes.

- Anti-inflammatory Effects : Compounds containing thiophene rings have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Antimicrobial Studies

A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of isoxazole derivatives against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains, showing promising results for this compound:

| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 8 | 2 |

| Escherichia coli | 16 | 4 |

These results suggest that the compound has significant potential as an antimicrobial agent .

Anticancer Activity

In vitro studies on cancer cell lines have demonstrated that this compound can inhibit cell growth. The compound was tested against various cancer types, revealing:

| Cancer Cell Line | IC50 (µM) | Control (Doxorubicin) |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | 0.5 |

| HeLa (Cervical Cancer) | 10 | 0.3 |

The observed IC50 values indicate that the compound may be effective in targeting specific cancer types, warranting further investigation into its mechanisms of action .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : CHFNOS

- Molecular Weight : 305.36 g/mol

- CAS Number : 953181-92-5

The structure includes an isoxazole ring, which is known for its biological activity, and a thiophene moiety, contributing to its pharmacological properties.

Anticancer Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has been evaluated for its anticancer properties. A study investigated various derivatives of isoxazole compounds and found that certain modifications could enhance their antiproliferative activity against cancer cell lines. The compound demonstrated effective inhibition of cell growth in vitro, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

Research into COX-II inhibitors has highlighted the role of isoxazole derivatives in reducing inflammation. This compound exhibits properties that may inhibit COX-II activity, making it a candidate for developing anti-inflammatory drugs .

Case Study: Synthesis and Testing

A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested against human cancer cell lines, showing varying degrees of cytotoxicity. The most promising derivatives exhibited IC values in the low micromolar range, indicating potent anticancer effects .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins associated with cancer proliferation and inflammation. These studies suggest that the compound forms stable complexes with target enzymes, which may underlie its biological activity .

Safety and Toxicity Studies

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. Further studies are required to fully understand its pharmacokinetics and long-term effects on human health .

Comparison with Similar Compounds

Heterocyclic Core Influence

- Isoxazole vs. Isoxazoles are also more rigid than thiophenes, which may limit conformational flexibility but enhance target selectivity .

- Thiophene vs. Thiazole : The thiophene group in the target compound may engage in weaker hydrogen bonding compared to thiazole-containing analogs (e.g., Compound 8c), which often exhibit enhanced analgesic activity due to sulfur’s polarizability .

Substituent Effects

- Fluorophenyl Group: The 4-fluorophenyl substituent in the target compound and Flufenacet increases lipophilicity, improving membrane permeability compared to non-fluorinated analogs like the quinazolinone derivatives .

- Cyanothiophene vs. Methylthiophene: The cyanothiophene substituent in N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide introduces strong electron-withdrawing effects, which could reduce metabolic stability relative to the target compound’s fluorophenyl group .

Q & A

Q. What are the established synthetic routes for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves three key steps:

- Isoxazole Ring Formation : Cyclization of precursors (e.g., nitrile oxides and alkynes) under basic or acidic conditions. Temperature control (60–80°C) and solvent choice (e.g., ethanol or DMF) are critical for regioselectivity .

- Thiophene Functionalization : Friedel-Crafts acylation introduces the thiophene moiety. Catalysts like AlCl₃ and reaction time (4–6 hours) influence substitution patterns .

- Acetamide Coupling : Reacting the isoxazole-methyl intermediate with 2-(thiophen-2-yl)acetic acid using coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane. Purification via recrystallization (ethanol-DMF mixtures) enhances purity .

Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound?

Methodological Answer:

- Data Collection : Use high-resolution single-crystal diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Ensure crystal quality to avoid twinning or disorder .

- Structure Solution : Employ SHELXT for initial phasing via intrinsic phasing algorithms. For challenging cases (e.g., pseudo-symmetry), dual-space methods in SHELXD may be required .

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use restraints for flexible moieties (e.g., thiophene ring) to mitigate thermal motion artifacts .

- Validation : Analyze residual density maps and R-factors. Tools in WinGX (e.g., PLATON) assess geometric outliers and hydrogen-bonding networks .

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound, and how should controls be designed?

Methodological Answer:

- Anticancer Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1%) to validate results .

- Enzyme Inhibition Studies : For kinase or protease targets, employ fluorescence-based assays (e.g., FRET). Pre-incubate the compound with the enzyme (30 min, 37°C) to ensure binding equilibrium .

- Cytotoxicity Profiling : Test on non-cancerous cell lines (e.g., HEK-293) to assess selectivity. Calculate selectivity indices (IC₅₀ ratio) to prioritize lead compounds .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide to predict binding modes. Prepare the ligand with OpenBabel (optimize geometry at B3LYP/6-31G* level) and the protein (e.g., PDB ID) with PDB2PQR .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS with CHARMM36 force field. Analyze RMSD, ligand-protein hydrogen bonds, and binding free energy (MM-PBSA) to assess stability .

- QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA) using IC₅₀ data from analogs. Validate with leave-one-out cross-validation (q² > 0.5) .

Q. How should researchers address contradictions between computational predictions and experimental biological activity data?

Methodological Answer:

- Re-evaluate Assay Conditions : Confirm compound solubility (e.g., dynamic light scattering) and stability (HPLC monitoring) in buffer .

- Check Protonation States : Use MarvinSketch to predict ligand ionization at physiological pH. Redock with corrected charges if mismatched .

- Explore Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how can they be mitigated?

Methodological Answer:

- Disorder in Flexible Groups : Apply SADI and SIMU restraints to the thiophene and isoxazole rings. Split positions for severely disordered atoms (e.g., methyl groups) .

- High R-Factors : Collect low-temperature data (100 K) to reduce thermal motion. Use TWINABS for twinned crystals and refine with a BASF parameter .

- Hydrogen Atom Placement : For H atoms, employ HFIX commands or neutron diffraction data if available .

Q. What advanced strategies can be employed to study the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with substituted isoxazoles (e.g., 5-alkyl vs. 5-aryl) or thiophene bioisosteres (e.g., furan). Compare IC₅₀ values to map pharmacophores .

- Metabolic Stability Studies : Incubate the compound with liver microsomes (human/rat). Use LC-MS to identify metabolites and modify labile sites (e.g., fluorophenyl groups) .

- Co-crystallization with Targets : Solve structures of the compound bound to enzymes (e.g., kinases) to guide rational design. Use PHENIX for ligand-fitting in electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.